
Methyl 3-cyclohexyl-2-(ethylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyclohexyl-2-(ethylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a propanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-(ethylamino)propanoate typically involves the esterification of 3-cyclohexyl-2-(ethylamino)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group, using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 3-cyclohexyl-2-(ethylamino)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-cyclohexyl-2-(ethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides hydrophobic interactions, while the ethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(ethylamino)propanoate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Ethyl 3-cyclohexyl-2-(methylamino)propanoate: Similar structure but with a different ester group, leading to variations in reactivity and applications.
Uniqueness
Methyl 3-cyclohexyl-2-(ethylamino)propanoate is unique due to the presence of both the cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H23NO2 |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
methyl 3-cyclohexyl-2-(ethylamino)propanoate |
InChI |
InChI=1S/C12H23NO2/c1-3-13-11(12(14)15-2)9-10-7-5-4-6-8-10/h10-11,13H,3-9H2,1-2H3 |
Clé InChI |
OMWXUPSIMYARNX-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CC1CCCCC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



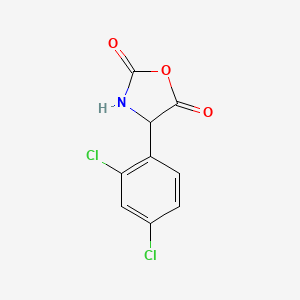
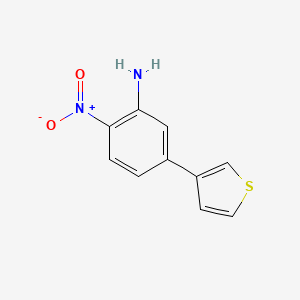
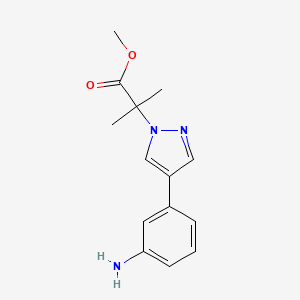
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)

![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
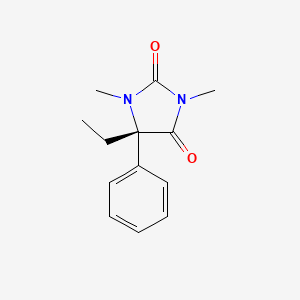
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
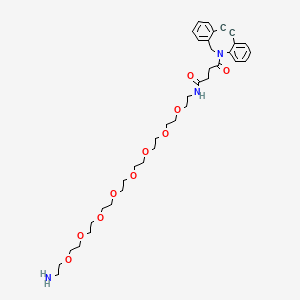
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)


